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Compound of Interest

Compound Name: 1,4-Piperazinedicarboxamide
CAS No.: 10581-05-2
Cat. No.: B082368
Get Quote
. J

Executive Summary

1,4-Piperazinedicarboxamide (also known as N,N'-dicarbamoylpiperazine) is a symmetric
urea derivative of piperazine. In modern pharmaceutical chemistry, it occupies two distinct
roles:

 Critical Impurity Standard: It is a regulated process impurity (Impurity V) in the synthesis of
the blockbuster antipsychotic Quetiapine Fumarate.[1] Accurate quantification is mandatory
for ICH Q3A/Q3B compliance.

e Synthetic Intermediate: It serves as a "masked" piperazine scaffold. Its reaction with glyoxal
allows for the construction of 2,3,5,6-functionalized pyrazine cores, a structural motif
essential for RNA-dependent RNA polymerase (RdRp) inhibitors like Favipiravir and T-1105.

[1]

Chemical Profile & Properties[2][3][4][5][6]
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Property Specification
IUPAC Name Piperazine-1,4-dicarboxamide
CAS Number 1199-42-4
Molecular Formula CeH12N402
Molecular Weight 172.19 g/mol
. Low in water/ethanol; Soluble in hot DMSO,
Solubility ) )
dilute acids.
- Stable under ambient conditions; hydrolyzes in
Stability

strong acid/base.

Symmetric bis-urea donor; Pyrazine ring
Structural Role
precursor.

Application I: Synthesis of the Reference Standard

Context: To monitor this impurity in Quetiapine production, a high-purity reference standard is
required. The following protocol utilizes a "Green Chemistry" approach using urea instead of
hazardous isocyanates.

Protocol A: Acid-Catalyzed Melt Synthesis

Objective: Synthesize >99% pure 1,4-Piperazinedicarboxamide for use as an HPLC
standard.

Reagents:

Piperazine (anhydrous): 1.0 eq[1]

Urea: 2.2 eq[1]

Hydrochloric Acid (conc.): Catalytic amount (0.1 eq)[1]

Solvent: Water (for workup)[1]

Step-by-Step Methodology:
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e Reactant Mixing: In a round-bottom flask equipped with a reflux condenser, combine
Piperazine (8.6 g, 0.1 mol) and Urea (13.2 g, 0.22 mol).

e Acid Catalysis: Add 1.0 mL of conc. HCI. The acid protonates the leaving group (ammonia),
driving the equilibrium forward.[1]

e Thermal Reaction: Heat the mixture to 100-110°C. The mixture will melt. Maintain reflux for
4—6 hours. Note: Evolution of ammonia gas will be observed; use a scrubber.

» Precipitation: Cool the reaction mixture to room temperature. The product is highly insoluble
and will precipitate as a white solid.

e Purification:
o Add 50 mL of cold water and stir for 30 minutes to dissolve unreacted urea.
o Filter the solid under vacuum.[2][3]

o Recrystallization: Recrystallize from boiling water or dilute acetic acid to remove trace
mono-carbamoyl derivatives.

 Validation: Dry at 80°C. Confirm purity via HPLC (see Section 4).

Application II: Quality Control in Quetiapine
Fumarate

Context: During the synthesis of Quetiapine, the piperazine ring is alkylated.[1] Side reactions
involving carbamoylation (often from urea derivatives or isocyanate contaminants in reagents)
lead to the formation of Impurity V (1,4-Piperazinedicarboxamide).[1]

Validated Impurity Profiling Workflow

The presence of this impurity indicates loss of the active piperazine nucleophile, reducing yield
and contaminating the final API.[1]
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(Ureallsocyanates) ™| Bis-Carbamoylation 1,4-Piperazinedicarboxamide (Retention Time ~2.5 min)

Click to download full resolution via product page
Figure 1: Formation pathway of Impurity V during Quetiapine synthesis.
HPLC Method Parameters (Reference Standard):
e Column: C18 (250 mm x 4.6 mm, 5 pm)[1]

» Mobile Phase: Phosphate Buffer (pH 6.5) : Methanol (90:10 v/v) - High aqueous content
required due to polarity.[1]

e Flow Rate: 1.0 mL/min[1]
e Detection: UV @ 210 nm (Amide absorption)[1]
e Limit of Quantitation (LOQ): 0.05% (compliant with ICH Q3A).

Application lll: Synthesis of Pyrazine Antiviral Cores

Context: 1,4-Piperazinedicarboxamide is a precursor for 2,3,5,6-tetrahydroxypiperazine
derivatives via glyoxal condensation.[1] These intermediates are oxidized to form the pyrazine
core found in broad-spectrum antivirals (e.g., Favipiravir analogs).

Protocol B: Glyoxal Condensation to Pyrazine
Precursors

Mechanism: The condensation of the diamide with glyoxal creates a bicyclic glycoluril-like
intermediate or a substituted piperazine, which can be aromatized.

Reagents:
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» 1,4-Piperazinedicarboxamide: 1.0 eq

o Glyoxal (40% aqg.[1][3] solution): 1.2 eq

o Catalyst: HCIl or NaOH (pH dependent pathway)[1]

Step-by-Step Methodology:

e Suspension: Suspend 1,4-Piperazinedicarboxamide (17.2 g, 0.1 mol) in water (100 mL).
» Addition: Add Glyoxal solution (17.4 g, 0.12 mol) dropwise at room temperature.

e Cyclization:

o Acidic Route: Add conc. HCI to pH 1-2. Heat to 80°C. This favors the formation of the
Glycoluril framework (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione), a rigid scaffold.[1]

o Basic Route (Pyrazine Precursor): Adjust pH to 8-9 with NaOH. Heat to 60°C. This
promotes the formation of 2,3,5,6-tetrahydroxypiperazine-1,4-dicarboxamide.

o Aromatization (To Pyrazine Core):
o Isolate the tetrahydroxy intermediate.

o Treat with a chlorinating agent (POCIs) or oxidizing agent to drive aromatization, yielding
2,6-dichloropyrazine derivatives (key Favipiravir intermediates).[1]
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Figure 2: Synthetic route from 1,4-Piperazinedicarboxamide to Pyrazine antiviral scaffolds.

Troubleshooting & Expert Tips

e Solubility Issues: The dicarboxamide is notoriously insoluble. For NMR characterization, use
TFA-d (Trifluoroacetic acid-d) or hot DMSO-d6.

e Hydrolysis Control: In Protocol A, avoid excessive heating (>120°C) as this can cause

thermal decomposition back to piperazine or polymerization.[1]

o Impurity Identification: In LC-MS, look for the [M+H]+ peak at 173.1 m/z.[1] A common

fragment is 130 m/z (loss of one carbamoyl group -CONHz).

References

o Quetiapine Impurity Profiling: Stolarczyk, E. U., et al. "Identification and Characterization of

Potential Impurities of Quetiapine Fumarate."[1] Pharmaceutical Development and
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¢ Glyoxal Reaction Chemistry: Currie, A. C., et al. "Base-catalysed reactions of glyoxal.[1][4]
Part I. 1,4-Diformyl- and 1,4-bis-methylsulphonyl- derivatives of 2,3,5,6-
tetrahydroxypiperazines."[4] Journal of the Chemical Society C: Organic, 1967.[1] [1]

¢ Pyrazine Antiviral Synthesis: Furuta, Y., et al. "Favipiravir (T-705), a novel viral RNA
polymerase inhibitor."[1] Antiviral Research, vol. 100, no.[1] 2, 2013. (Context on Pyrazine
Core importance).

o Urea Synthesis Protocol: "Synthesis of piperazines." Organic Chemistry Portal. (General
reference for piperazine functionalization).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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